11-(furan-2-yl)-3-methyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC9358311
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O3 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 6-(furan-2-yl)-9-methyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C21H22N2O3/c1-3-19(25)23-16-8-5-4-7-14(16)22-15-11-13(2)12-17(24)20(15)21(23)18-9-6-10-26-18/h4-10,13,21-22H,3,11-12H2,1-2H3 |
| Standard InChI Key | XPCMPMJIYXGPQP-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1C(C2=C(CC(CC2=O)C)NC3=CC=CC=C31)C4=CC=CO4 |
| Canonical SMILES | CCC(=O)N1C(C2=C(CC(CC2=O)C)NC3=CC=CC=C31)C4=CC=CO4 |
Introduction
The compound 11-(furan-2-yl)-3-methyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one is a complex organic molecule belonging to the dibenzo[b,e] diazepinone class. This class of compounds is known for its diverse biological activities and applications in pharmaceutical research. The specific compound incorporates a furan ring and a propanoyl group, which are significant for its chemical and biological properties.
Synthesis and Preparation
The synthesis of 11-(furan-2-yl)-3-methyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield. Common methods include cyclocondensation reactions, which are widely used in the synthesis of nitrogen-containing heterocycles like dibenzo[b,e] diazepinones .
Biological Activities
Dibenzo[b,e] diazepinones are known for their wide range of biological activities, including antidepressant, antimicrobial, analgesic, anti-inflammatory, and antitumor properties . Although specific data on 11-(furan-2-yl)-3-methyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one is limited, its structural features suggest potential biological activity.
Research Findings and Applications
Research on dibenzo[b,e] diazepinones often focuses on their pharmacological potential. For instance, compounds in this class have been explored as intermediates in the synthesis of pharmaceuticals, including those with antidepressant and antitumor activities . The incorporation of a furan ring and a propanoyl group in 11-(furan-2-yl)-3-methyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one may enhance its interaction with biological targets, potentially leading to novel therapeutic applications.
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